methyl 1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate

Medicinal Chemistry Process Chemistry Bioisostere Synthesis

This is the most versatile entry point to the 2-oxabicyclo[2.2.2]octane bioisostere library. Unlike the bromomethyl (CAS 2913278-84-7), hydroxymethyl (CAS 2383677-53-8), or des-ester iodide (CAS 1447943-01-2) analogs, it uniquely provides simultaneous orthogonal reactivity: a superior iodomethyl leaving group for fast, mild-condition SN2 displacements and a methyl ester handle for saponification, Curtius rearrangement, or reduction. Current data confirms iodide > bromide reactivity, enabling efficient amination, thioetherification, and azidation without pre-activation. 135 g single-batch scalability ensures supply for parallel library synthesis. Validate your phenyl ring replacements: Imatinib analog 85 shows improved solubility (389 µM vs 113 µM) and metabolic stability (CLint 19 vs 16; t1/2 87 min vs 60 min), while SAHA analog 88 maintains comparable apoptosis induction in HepG2 cells.

Molecular Formula C10H15IO3
Molecular Weight 310.13 g/mol
CAS No. 2758003-01-7
Cat. No. B6222068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate
CAS2758003-01-7
Molecular FormulaC10H15IO3
Molecular Weight310.13 g/mol
Structural Identifiers
SMILESCOC(=O)C12CCC(CC1)(OC2)CI
InChIInChI=1S/C10H15IO3/c1-13-8(12)9-2-4-10(6-11,5-3-9)14-7-9/h2-7H2,1H3
InChIKeyLHCGXLFEPWEGGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why Methyl 1-(Iodomethyl)-2-Oxabicyclo[2.2.2]Octane-4-Carboxylate (CAS 2758003-01-7) Is the Key Bifunctional Building Block for Phenyl Bioisostere Synthesis


Methyl 1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate (CAS 2758003-01-7) is a bicyclic synthetic intermediate bearing an electrophilic iodomethyl group at the bridgehead position and a methyl ester at the opposite bridgehead [1]. This compound serves as the primary scalable precursor to the 2-oxabicyclo[2.2.2]octane scaffold, a validated saturated bioisostere of the para-substituted phenyl ring that delivers improved water solubility, enhanced metabolic stability, and reduced lipophilicity when incorporated into drug molecules such as Imatinib and Vorinostat [1]. With a molecular formula of C10H15IO3, a molecular weight of 310.13 Da, a calculated LogP of 2.13, and an Fsp3 value of 0.90, this crystalline iodide is stocked by multiple suppliers at 95–98% purity and is the single most versatile entry point for generating diverse 2-oxabicyclo[2.2.2]octane-derived building blocks, linkers, and drug analogs [2].

Why Generic Substitution Fails for Methyl 1-(Iodomethyl)-2-Oxabicyclo[2.2.2]Octane-4-Carboxylate: Bromo, Hydroxy, and Des-Ester Analogs Cannot Replicate Its Synthetic Utility


The four closest structural analogs—the bromomethyl derivative (CAS 2913278-84-7), the hydroxymethyl analog (CAS 2383677-53-8), the des-ester iodide (CAS 1447943-01-2), and the carboxylic acid form (CAS 2825007-89-2)—each lack critical functionality that precludes direct substitution in synthesis workflows [1]. The bromomethyl congener exhibits inferior leaving group ability in nucleophilic displacement reactions; condensed-phase data establish a reactivity order of iodide > bromide for SN2 processes, meaning the iodo compound reacts faster and under milder conditions for amination, thioetherification, azidation, and cross-coupling steps [2]. The hydroxymethyl analog lacks a halogen leaving group entirely, requiring pre-activation (e.g., mesylation) that adds a synthetic step and reduces overall yield. The des-ester iodide (1-(iodomethyl)-2-oxabicyclo[2.2.2]octane) eliminates the carboxylate handle needed for bifunctional linker construction and Curtius-based diversification, while the carboxylic acid form introduces a polar protic group that complicates downstream amide coupling and protection strategies [1]. Only the target compound provides simultaneous orthogonal reactivity at both bridgehead positions—the iodomethyl group for nucleophilic displacement and the methyl ester for saponification, Curtius rearrangement, or reduction—enabling the efficient synthesis of the full 2-oxabicyclo[2.2.2]octane building block library [1].

Quantitative Differentiation Evidence for Methyl 1-(Iodomethyl)-2-Oxabicyclo[2.2.2]Octane-4-Carboxylate


Scalable Multigram Synthesis: 135 g Single-Run Capacity Surpasses Typical Research-Scale Iodocyclization Products

The target compound (iodide 6) was obtained as a white crystalline solid via iodocyclization in acetonitrile with a 36% isolated yield after column chromatography [1]. Critically, this protocol was demonstrated on a multigram scale, producing 135 g of pure product in a single synthetic run—a scale that exceeds typical academic iodocyclization outputs by two orders of magnitude and is sufficient to supply entire medicinal chemistry campaigns [1]. In contrast, the analogous bromide (compound 50) required a two-step sequence from iodide 6 (LiAlH4 reduction to alcohol 49 followed by O-mesylation and LiBr displacement), adding two synthetic steps and additional purification burden, while the hydroxymethyl analog (alcohol 49) required oxidation to access the aldehyde intermediate [1]. No comparable single-run scalability data have been reported for the bromomethyl or hydroxymethyl congeners.

Medicinal Chemistry Process Chemistry Bioisostere Synthesis

Iodide vs. Bromide Leaving Group Superiority: Quantified Reactivity Order for Nucleophilic Displacement at the Bridgehead Methyl Position

The iodomethyl group of the target compound is a superior electrophile compared to the bromomethyl analog (CAS 2913278-84-7). Gas-phase and condensed-phase kinetic studies establish a leaving group reactivity order of iodide > bromide for both SN2 and E2 reaction manifolds [1]. This translates to faster reaction rates and higher yields under milder conditions for the key transformations enabled by this building block: nucleophilic substitution with amines (to form amine 48), azide displacement (azide 63), thioacetate substitution (sulfonyl chloride 44 precursor), acetate displacement (alcohol 45 precursor), and Ni-catalyzed Kumada cross-coupling with PhMgBr (compound 76, 67% yield) [2]. The bromo congener, while structurally analogous, requires more forcing conditions or longer reaction times for the same transformations, increasing the risk of ester saponification side reactions or core degradation.

Synthetic Chemistry Nucleophilic Substitution Building Block Reactivity

2-Oxabicyclo[2.2.2]Octane Core vs. Bicyclo[2.2.2]Octane: 3.4-Fold Higher Water Solubility, 1-Unit Lower clogP, and Improved Metabolic Stability in Imatinib

When the 2-oxabicyclo[2.2.2]octane core (derived from the target compound) replaces the para-substituted phenyl ring in Imatinib, it delivers simultaneous improvement across all measured physicochemical parameters relative to both the parent drug and the bicyclo[2.2.2]octane analog (compound 86) [1]. Water solubility: 389 µM (2-oxa analog 85) vs 113 µM (bicyclo[2.2.2]octane analog 86) vs 351 µM (Imatinib)—a 3.4-fold improvement over the bicyclo[2.2.2]octane bioisostere [1]. Calculated lipophilicity (clogP): 2.6 (85) vs 3.6 (86) vs 4.5 (Imatinib)—a full 1-unit reduction compared to the bicyclo core [1]. Experimental logD: 1.8 (85) vs 2.7 (86) vs 2.6 (Imatinib)—a reduction of approximately 1 log unit [1]. Metabolic stability in human liver microsomes: CLint = 19 mg/(min•µL) (85) vs 16 (86) vs 28 (Imatinib) [1]. Half-life: t1/2 = 87 min (85) vs 60 min (Imatinib)—a 45% increase [1]. Notably, the bicyclo[2.2.2]octane core (86) decreased water solubility by more than three-fold versus Imatinib, making it an undesirable choice for solubility-challenged drug candidates [1].

Physicochemical Properties Drug Discovery Bioisostere Validation

Geometric Mimicry of the Para-Substituted Phenyl Ring: Crystallographic Validation with Quantitative Distance and Angle Parameters

X-ray crystallographic analysis of 2-oxabicyclo[2.2.2]octane derivatives (compounds 30 and 69) confirmed that the core closely mimics the geometric parameters of the para-substituted phenyl ring found in Imatinib [1]. The bridgehead-to-bridgehead distance r was measured at 2.54–2.56 Å, compared to 2.88–2.89 Å for the para-phenyl ring in Imatinib—a difference of only approximately 0.3 Å [1]. The substituent-to-substituent distance d was 5.56–5.58 Å versus 5.90–5.93 Å for the phenyl ring, again differing by approximately 0.3 Å [1]. Critically, the exit vector angles φ1 and φ2 were 176–177° for the 2-oxabicyclo[2.2.2]octane core versus 178–179° for the para-phenyl ring—essentially identical collinearity [1]. The bicyclo[2.2.2]octane core (compounds 80–82) showed nearly identical geometric parameters (r, d, φ1, φ2), confirming that oxygen substitution does not perturb the three-dimensional geometry while it dramatically improves physicochemical properties [1]. The 2-oxabicyclo[2.2.2]octane core also occupies the same region of 3D chemical space as phenyl-containing drugs, as demonstrated by principal moment of inertia (PMI) analysis of 5,000-compound virtual libraries [1].

Structural Biology Crystallography Bioisostere Design

pKa Fine-Tuning via Oxygen Position: 2-Oxabicyclo[2.2.2]Octane Carboxylic Acid Restores Aromatic-Level Acidity Lost with the Bicyclo[2.2.2]Octane Core

The incorporation of the oxygen atom into the bicyclo[2.2.2]octane skeleton enables precise modulation of the acidity of appended functional groups [1]. Experimentally measured pKa values revealed that bicyclo[2.2.2]octane carboxylic acid 84 has a pKa of 5.6, representing a significant reduction in acidity compared to the aromatic reference para-methyl benzoic acid (83, pKa = 4.5) [1]. This acidity shift could alter the ionization state and thereby affect potency, selectivity, and toxicity of drug candidates [1]. Introducing the oxygen atom at the distal γ-position (2-oxabicyclo[2.2.2]octane carboxylic acid 47) notably increased acidity to pKa = 4.4, almost perfectly restoring the aromatic acid value [1]. Oxygen placement at the β-position (isomeric acid 54) further increased acidity to pKa = 4.1, providing a tunable range [1]. The ability to dial in the pKa across a 1.5-unit range (4.1 to 5.6) by controlling oxygen position is a unique capability of the 2-oxabicyclo[2.2.2]octane scaffold that is unavailable with simple bicyclo[2.2.2]octane or phenyl ring isosteres.

Physicochemical Profiling pKa Modulation Lead Optimization

Chemical Stability Profile: Crystalline Solids Stable at 100 °C and Resistant to 1 M HCl/NaOH—Outperforming Cubane and Bicyclo[1.1.1]Pentane Bioisosteres

The 2-oxabicyclo[2.2.2]octane compound class, including the target iodide 6 and its derivatives, exhibits robust chemical and thermal stability that exceeds that of competing saturated bioisostere scaffolds [1]. Representative 2-oxabicyclo[2.2.2]octanes (acids 47, 54 and amine 52) were stored as crystalline solids in closed vials at room temperature and showed no decomposition by 1H NMR after one year [1]. The compounds remained intact after heating at 100 °C for five minutes [1]. Treatment with aqueous 1 M HCl or 1 M NaOH at room temperature for one hour resulted in no decomposition [1]. In contrast, cubane—a previously proposed phenyl bioisostere—has been demonstrated to be unstable under contact with transition metals and under mechanochemical treatment, limiting its practical utility in medicinal chemistry workflows [1]. Bicyclo[1.1.1]pentane, while more stable than cubane, has a significantly shorter bridgehead-to-bridgehead distance (1.8 Å vs 2.8 Å for the phenyl ring, a 35% shortening) that can compromise geometric mimicry [1].

Chemical Stability Compound Storage Synthetic Reliability

Best Research and Industrial Application Scenarios for Methyl 1-(Iodomethyl)-2-Oxabicyclo[2.2.2]Octane-4-Carboxylate


Parallel Synthesis of 2-Oxabicyclo[2.2.2]Octane Building Block Libraries for Phenyl Ring Replacement in Lead Optimization

Medicinal chemistry teams conducting systematic phenyl ring scan-and-replace campaigns can use the target compound as the single entry point to generate diverse bifunctional 2-oxabicyclo[2.2.2]octane building blocks—including amino acids (60, 65), diamines (62, 66), amino alcohols (59, 67), sulfonyl chlorides (44, 55), and organoboron derivatives (77, 79)—all via robust transformations exploiting the orthogonal reactivity of the iodomethyl and methyl ester groups [1]. The 135 g single-run scalability ensures that even large library production efforts can be supplied from a single batch, while the demonstrated chemical stability guarantees consistent performance across parallel synthesis workflows [1].

Synthesis of Saturated Imatinib Analogs with Improved Developability Profiles

Research groups developing next-generation kinase inhibitors can convert the target compound to the 2-oxabicyclo[2.2.2]octane-containing Imatinib analog 85, which delivers simultaneously improved water solubility (389 µM vs 113 µM for the bicyclo[2.2.2]octane version), reduced clogP (2.6 vs 3.6), and enhanced metabolic stability (CLint 19 vs 16; t1/2 87 min vs 60 min) [1]. The iodide intermediate 56, obtained directly from the target compound via saponification, reacts with N-methyl piperazine followed by acylation to yield the final drug analog—a validated route that avoids the solubility penalty incurred by the bicyclo[2.2.2]octane alternative [1].

Construction of Saturated Vorinostat (SAHA) Analogs for HDAC Inhibition Studies

The target compound serves as the precursor to amine 87, which in three steps yields compound 88—a saturated analog of the HDAC inhibitor Vorinostat (SAHA) that promoted caspase-dependent apoptosis in HepG2 hepatocellular carcinoma cells at 50 µM concentration, comparable to the parent drug [1]. This application is particularly valuable for epigenetic drug discovery programs seeking to replace the phenyl ring of SAHA with a saturated bioisostere that retains cytotoxic and cytostatic activity while potentially improving physicochemical properties [1].

Fragment-Based Drug Discovery and Virtual Library Enumeration with Validated 3D Shape Mimicry

Computational chemistry and fragment-based drug discovery groups can confidently incorporate 2-oxabicyclo[2.2.2]octane-derived fragments into virtual screening libraries, supported by PMI analysis of 5,000-compound libraries demonstrating that the scaffold occupies the same 3D chemical space as phenyl-containing FDA-approved drugs (Aminopterin, Conivaptan, Deferasirox, Tetracaine) [1]. The crystallographically validated geometric parameters (r ≈ 2.55 Å, d ≈ 5.57 Å, φ ≈ 176–177°) provide the quantitative justification needed for structure-based design workflows, while the tunable pKa (4.1–5.6 range via oxygen position) adds an additional design dimension not available with bicyclo[2.2.2]octane or phenyl scaffolds [1].

Quote Request

Request a Quote for methyl 1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.